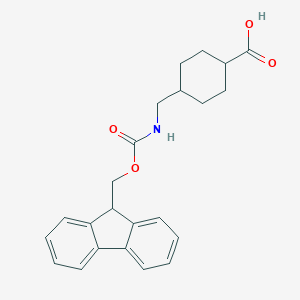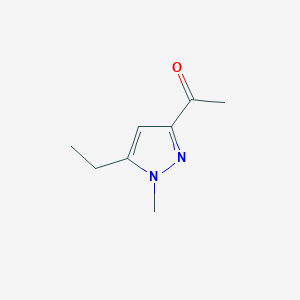
3-Acetyl-5-ethyl-1-methylpyrazole
Overview
Description
3-Acetyl-5-ethyl-1-methylpyrazole is a heterocyclic compound that has been studied for its potential applications in scientific research. This compound is synthesized through a multi-step process that involves the reaction of various chemicals. The purpose of
Mechanism Of Action
The mechanism of action of 3-Acetyl-5-ethyl-1-methylpyrazole is not fully understood. However, studies have shown that this compound has antioxidant properties that may be due to its ability to scavenge free radicals. It has also been found to have anti-inflammatory properties that may be due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, studies have shown that 3-Acetyl-5-ethyl-1-methylpyrazole has the potential to inhibit the growth of cancer cells.
Biochemical And Physiological Effects
Studies have shown that 3-Acetyl-5-ethyl-1-methylpyrazole has a variety of biochemical and physiological effects. This compound has been found to reduce oxidative stress and inflammation, which may be beneficial in the treatment of various diseases. It has also been found to have anti-cancer properties, which may be due to its ability to inhibit the growth of cancer cells. Additionally, studies have shown that 3-Acetyl-5-ethyl-1-methylpyrazole has the potential to lower blood glucose levels, which may be beneficial in the treatment of diabetes.
Advantages And Limitations For Lab Experiments
The advantages of using 3-Acetyl-5-ethyl-1-methylpyrazole in lab experiments include its potential antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties. However, there are also limitations to using this compound in lab experiments. For example, the synthesis of this compound is a complex process that requires careful attention to detail and precise measurements. Additionally, the mechanism of action of 3-Acetyl-5-ethyl-1-methylpyrazole is not fully understood, which may limit its potential applications in scientific research.
Future Directions
There are many potential future directions for the study of 3-Acetyl-5-ethyl-1-methylpyrazole. One potential direction is to further explore its potential as an anti-cancer agent. Additionally, studies could focus on the potential use of this compound in the treatment of other diseases, such as diabetes and cardiovascular disease. Future studies could also explore the mechanism of action of 3-Acetyl-5-ethyl-1-methylpyrazole in more detail, which may lead to a better understanding of its potential applications in scientific research.
Scientific Research Applications
3-Acetyl-5-ethyl-1-methylpyrazole has been studied for its potential applications in scientific research. This compound has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been studied for its potential use as an anti-diabetic agent. The potential applications of 3-Acetyl-5-ethyl-1-methylpyrazole in scientific research are vast, and ongoing studies continue to explore its potential uses.
properties
CAS RN |
165744-17-2 |
|---|---|
Product Name |
3-Acetyl-5-ethyl-1-methylpyrazole |
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-(5-ethyl-1-methylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C8H12N2O/c1-4-7-5-8(6(2)11)9-10(7)3/h5H,4H2,1-3H3 |
InChI Key |
NIOIXCCDWJWNEY-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=NN1C)C(=O)C |
Canonical SMILES |
CCC1=CC(=NN1C)C(=O)C |
synonyms |
Ethanone, 1-(5-ethyl-1-methyl-1H-pyrazol-3-yl)- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


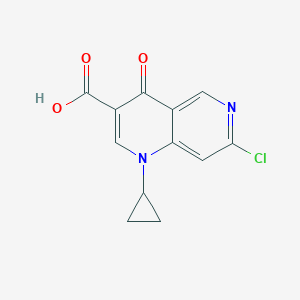
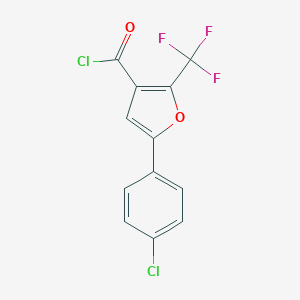
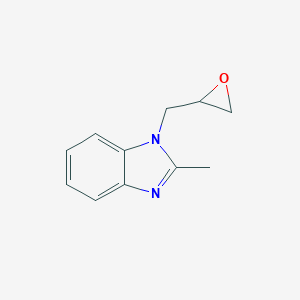

![(3aS,4S,6aR)-4-(Hydroxymethyl)-3,3a,4,6a-tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B69359.png)
![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B69364.png)
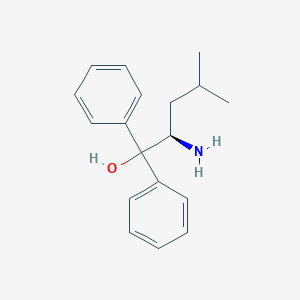
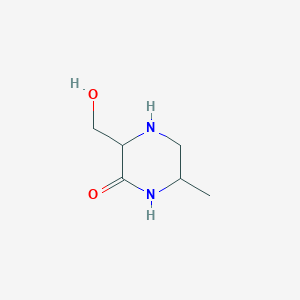
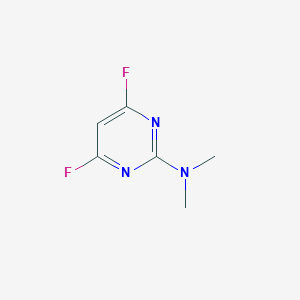
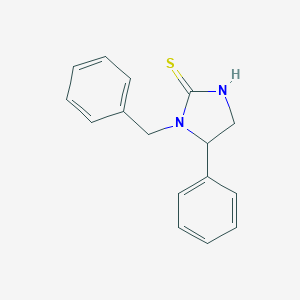
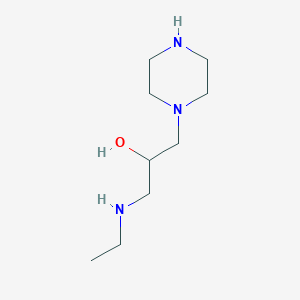
![4-(Benzo[d]thiazol-2-yl)-2-bromoaniline](/img/structure/B69382.png)
